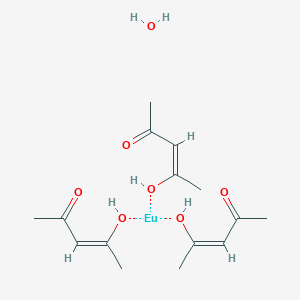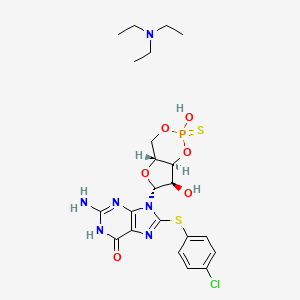
Butabindide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butabindide is a potent, selective inhibitor of tripeptidyl peptidase II (TPP II) with Ki values of 10 μM and 7 nM for TPP I and TPP II, respectively . It inhibits TPP II to protect CCK-8 against inactivation .
Synthesis Analysis
The synthesis of this compound involves various chemical and biological methods, along with novel design and delivery strategies . The specific inhibitor of animal TPPII, this compound, was shown to hyperactivate at least one neuropeptide hormone response in mice .Chemical Reactions Analysis
This compound is a potent, selective tripeptidyl peptidase II (TPP II) inhibitor . It inhibits TPP II to protect CCK-8 against inactivation .Physical And Chemical Properties Analysis
This compound appears as a white solid . It has a molecular weight of 393.44 and its chemical formula is C17H25N3O2·C2H2O4 . It is soluble in DMSO .Applications De Recherche Scientifique
Tripeptidyl Peptidase II Inhibition : Butabindide was reported as a potent TPPII inhibitor, with an IC50 value of 7 nM. TPPII is an endogenous protease that degrades cholecystokinin-8 (CCK-8). However, this compound was found to have some chemical instability, leading to the development of more stable analogues with comparable TPPII inhibitory activity (Breslin et al., 2002).
Cholecystokinin Inactivation : A study characterized and identified a CCK-inactivating peptidase as a membrane-bound isoform of TPPII. This peptidase was found in neurons responding to CCK, as well as in non-neuronal cells. This compound was designed as a potent and specific inhibitor, shown to protect endogenous CCK from inactivation and display pro-satiating effects mediated by the CCKA receptor (Rose et al., 1996).
Drug Development Process : Another study discussed the overall process of drug discovery and development, which includes the use of molecules like this compound. It highlighted the role of molecular biology and genomic sciences in enriching therapeutic armamentarium and guiding drug research (Drews, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIRIMIVLFYIX-ZFWWWQNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)
